N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide
Description
N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a pyrazine ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-9-10(2)19-14(21)13(18-9)15(22)20-16(3,4)11-7-5-6-8-12(11)17/h5-8H,1-4H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISQRPGNGSYKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)NC(C)(C)C2=CC=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple steps One common method starts with the bromination of a phenylpropane derivative to introduce the bromine atom This is followed by the formation of the pyrazine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are also critical due to the handling of brominated compounds and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to remove the bromine atom or modify the pyrazine ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce dehalogenated pyrazine derivatives.
Scientific Research Applications
N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the pyrazine ring may participate in electron transfer reactions. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acetamide: Similar in structure but lacks the pyrazine ring.
2-bromophenylacetic acid: Contains the bromophenyl group but has a different functional group.
5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxylic acid: Similar pyrazine structure but without the bromophenyl group.
Uniqueness
N-[2-(2-bromophenyl)propan-2-yl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
